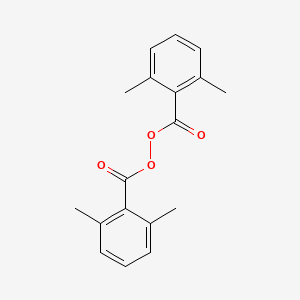![molecular formula C9H11ClN2O B13675082 (2-Methylbenzo[d]oxazol-6-yl)methanamine hydrochloride](/img/structure/B13675082.png)
(2-Methylbenzo[d]oxazol-6-yl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylbenzo[d]oxazol-6-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H10N2O·HCl It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbenzo[d]oxazol-6-yl)methanamine hydrochloride can be achieved through several methods. One common approach involves the cyclization of N-phenylacetamides catalyzed by palladium acetate in the presence of potassium persulfate (K2S2O8) and trifluoromethanesulfonic acid (TfOH). This method provides moderate to excellent yields of the desired product .
Another method involves the oxidative cyclization of compounds condensed from 2-aminophenols and aldehydes or carboxylic acids. This approach is widely used due to its simplicity and effectiveness .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of palladium-catalyzed reactions is particularly favored in industrial settings due to its efficiency and scalability.
化学反应分析
Types of Reactions
(2-Methylbenzo[d]oxazol-6-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives of the original compound.
科学研究应用
(2-Methylbenzo[d]oxazol-6-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2-Methylbenzo[d]oxazol-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in certain neurological disorders.
相似化合物的比较
Similar Compounds
6-Hydroxy-2-methylbenzo[d]oxazole: This compound has a hydroxyl group at the 6-position instead of a methanamine group.
(6-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride: This compound has a chlorine atom at the 6-position instead of a methyl group.
(6-Fluorobenzo[d]oxazol-2-yl)methanamine hydrochloride: This compound has a fluorine atom at the 6-position instead of a methyl group.
Uniqueness
(2-Methylbenzo[d]oxazol-6-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanamine group at the 6-position and the methyl group at the 2-position differentiates it from other benzoxazole derivatives, making it a valuable compound for various research applications.
属性
分子式 |
C9H11ClN2O |
|---|---|
分子量 |
198.65 g/mol |
IUPAC 名称 |
(2-methyl-1,3-benzoxazol-6-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H10N2O.ClH/c1-6-11-8-3-2-7(5-10)4-9(8)12-6;/h2-4H,5,10H2,1H3;1H |
InChI 键 |
LTLLEMKIKSBHJM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(O1)C=C(C=C2)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)
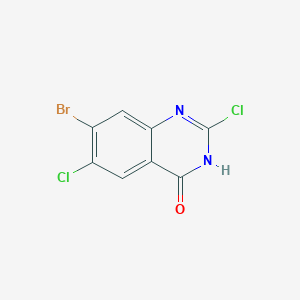
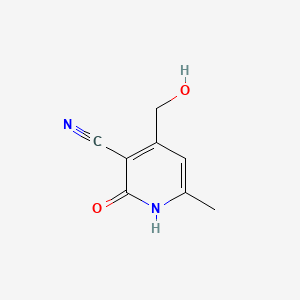
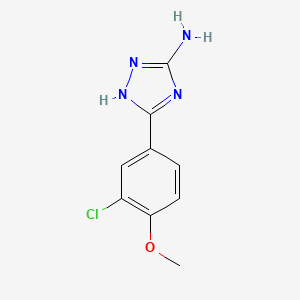
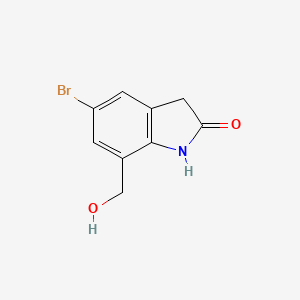
![Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13675041.png)
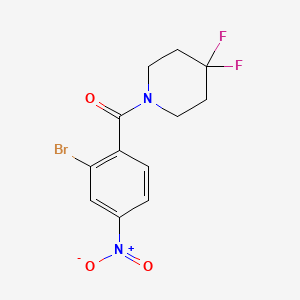

![1-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B13675053.png)
